

# False-positive and false-negative results in Optochin testing and their causes

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## Compound of Interest

Compound Name: *Optochin*

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## Technical Support Center: Optochin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Optochin** susceptibility testing for the presumptive identification of *Streptococcus pneumoniae*.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a false-positive result in **Optochin** testing and what are the common causes?

A false-positive result occurs when a non-*S. pneumoniae* species, typically a viridans group streptococcus, shows a zone of inhibition around the **Optochin** disk, leading to its incorrect presumptive identification as *S. pneumoniae*.

Common Causes:

- **Susceptible Viridans Streptococci:** Some strains of viridans group streptococci, such as *Streptococcus mitis* and *Streptococcus pseudopneumoniae*, can exhibit susceptibility to **Optochin**, although often with smaller inhibition zones than typical *S. pneumoniae*.<sup>[1][2][3]</sup>

- **Incorrect Incubation Conditions:** Incubation in an ambient air environment, as opposed to a CO<sub>2</sub>-enriched one, can sometimes lead to the appearance of small inhibition zones for otherwise resistant organisms.
- **Heavy Inoculum:** An overly dense bacterial lawn can create conditions where the localized concentration of **Optochin** is sufficient to inhibit some non-pneumococcal streptococci.
- **Incorrect Zone Interpretation:** Misinterpretation of a small zone of inhibition (<14 mm for a 6 mm disk) as a positive result without confirmatory testing (e.g., bile solubility) can lead to a false-positive identification.<sup>[1][4]</sup>

Q2: What constitutes a false-negative result in **Optochin** testing and what are the primary causes?

A false-negative result is the failure to observe a zone of inhibition around the **Optochin** disk for a true *S. pneumoniae* isolate, leading to its incorrect exclusion as a presumptive *S. pneumoniae*.

Primary Causes:

- **Optochin-Resistant *S. pneumoniae*:** The emergence of **Optochin**-resistant strains of *S. pneumoniae* is a significant cause of false-negative results.<sup>[1][2][5]</sup> These strains possess mutations that confer resistance to the inhibitory action of **Optochin**.
- **Improper Incubation:**
  - **High CO<sub>2</sub> Concentration:** Incubation in high concentrations of CO<sub>2</sub> can lead to smaller zones of inhibition or even the absence of a zone for susceptible strains.<sup>[1][6]</sup>
  - **Inadequate Incubation Time:** Shortened incubation periods (e.g., less than 18-24 hours) may not allow for sufficient bacterial growth and subsequent lysis to form a visible zone of inhibition.<sup>[7][8]</sup>
- **Agar Type and Manufacturer:** The type of agar and its manufacturer can influence the size of the inhibition zone.<sup>[7][8][9]</sup> Some agars may result in smaller zones, potentially falling below the 14 mm cutoff for a positive result.

- **Expired or Improperly Stored Disks:** **Optochin** disks that are expired or have been stored improperly (e.g., exposed to light, heat, or moisture) may have reduced potency, leading to smaller or absent zones of inhibition.[\[10\]](#)
- **Scanty Growth:** Insufficient inoculum or poor growth of the organism can make the interpretation of the zone of inhibition difficult or lead to the appearance of resistance.[\[1\]](#)

Q3: My **Optochin** test results are equivocal (zone of inhibition is present but less than 14 mm). What should I do?

An equivocal result, with a zone of inhibition less than 14 mm for a 6 mm disk, requires further confirmatory testing.[\[10\]](#) The recommended next step is to perform a bile solubility test. *S. pneumoniae* is typically bile soluble, while other alpha-hemolytic streptococci are bile resistant.[\[1\]](#)[\[11\]](#)

Q4: Can the type of culture medium affect the outcome of the **Optochin** test?

Yes, the choice of culture medium can significantly impact the results. Using media other than 5% sheep blood agar is not recommended as it may lead to false identifications.[\[4\]](#) Studies have shown that the type of agar and even the manufacturer can influence the size of the inhibition zones by up to 2 mm.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Data Summary

The following table summarizes factors that can influence the zone of inhibition in **Optochin** testing.

| Factor                 | Influence on Zone of Inhibition   | Potential Outcome of Incorrect Application |
|------------------------|---|--|
| Incubation Time        | Shorter incubation (e.g., 12h) can be feasible, but may result in smaller zones compared to 18-24h. <a href="#">[7]</a> <a href="#">[8]</a> | False-Negative                             |
| Agar Type              | Different agar types and manufacturers can alter zone sizes by up to 2 mm. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>      | False-Negative                             |
| CO2 Concentration      | High CO2 levels can reduce the size of the inhibition zone. <a href="#">[1]</a>   | False-Negative                             |
| S. pneumoniae Serotype | Zone size can vary between different serotypes by up to 3 mm. <a href="#">[7]</a> <a href="#">[8]</a>                                       | False-Negative                             |
| Optochin Disk Potency  | Expired or improperly stored disks will have reduced efficacy. <a href="#">[10]</a>   | False-Negative                             |

## Experimental Protocols

### Standard **Optochin** Susceptibility Test Protocol

This protocol is for the presumptive identification of *Streptococcus pneumoniae* from a pure culture of an alpha-hemolytic streptococcus.

Materials:

- 5% Sheep Blood Agar plate
- **Optochin** disk (5 µg, 6 mm diameter)
- Sterile inoculating loop or swab

- Sterile forceps
- Incubator with 5% CO<sub>2</sub> atmosphere at 35-37°C
- Millimeter ruler or caliper
- Positive Control: *S. pneumoniae* ATCC 49619
- Negative Control: *S. mitis* ATCC 49456

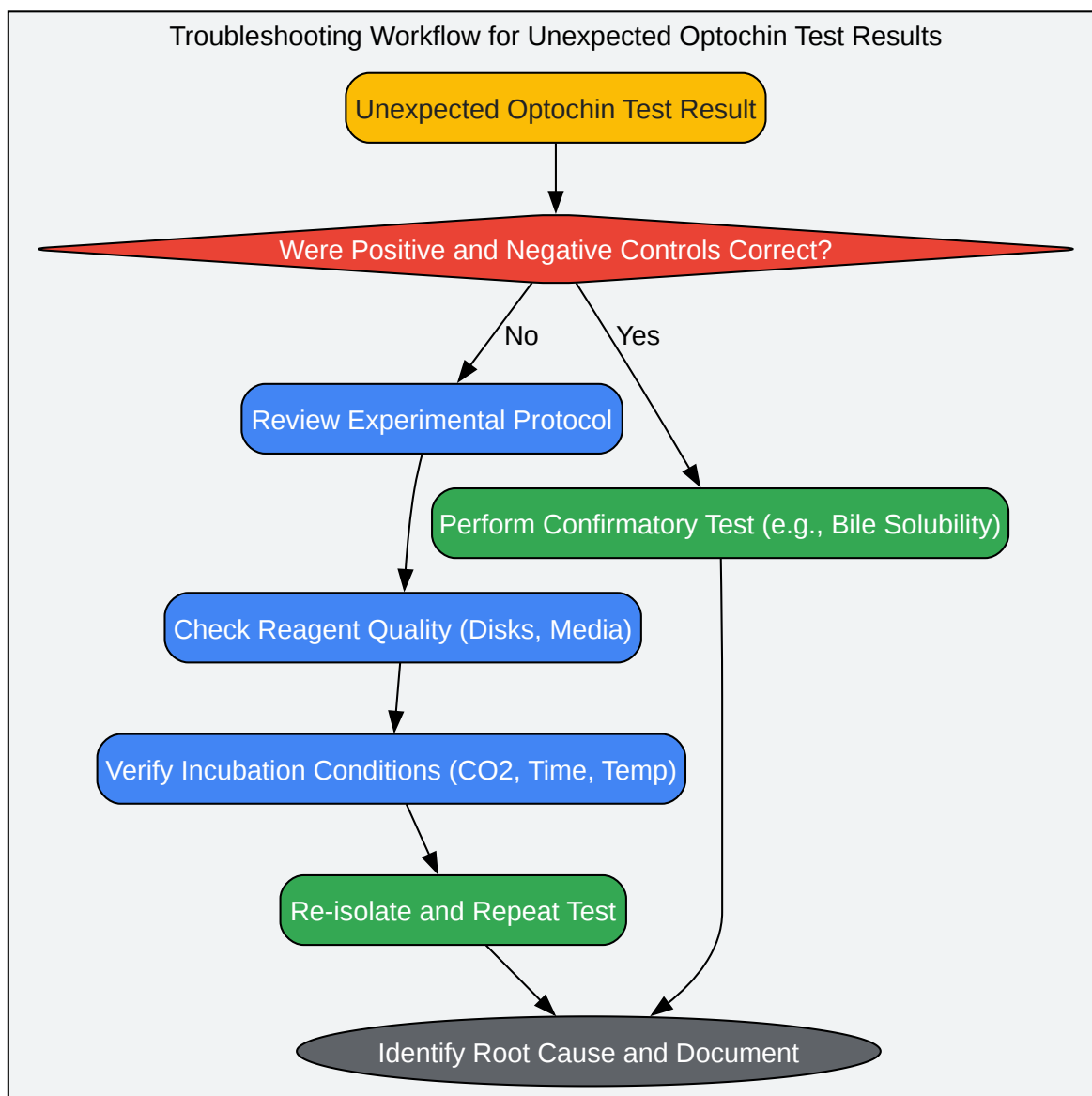
#### Procedure:

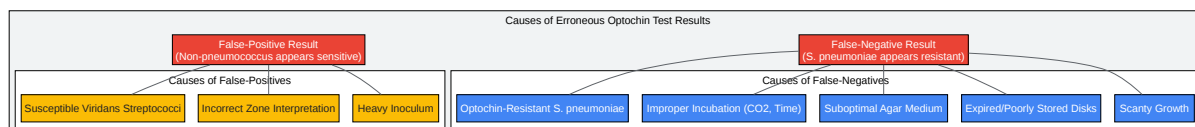
- Using an inoculating loop or sterile swab, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[\[4\]](#)
- Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.[\[4\]](#)
- Using sterile forceps, aseptically place an **Optochin** disk onto the inoculated surface of the agar.[\[4\]](#)
- Gently press the disk to ensure it adheres firmly to the agar surface.[\[4\]](#)
- Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO<sub>2</sub>-enriched environment.[\[4\]](#)[\[10\]](#)
- After incubation, observe the plate for a zone of inhibition around the **Optochin** disk.
- Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[\[10\]](#)

#### Interpretation of Results:

- Susceptible (Presumptive *S. pneumoniae*): A zone of inhibition of 14 mm or greater.[\[6\]](#)[\[10\]](#)
- Resistant (Not *S. pneumoniae*): No zone of inhibition.[\[10\]](#)
- Equivocal: A zone of inhibition less than 14 mm.[\[10\]](#) Further testing, such as the bile solubility test, is required for identification.[\[10\]](#)[\[11\]](#)

## Visualizations





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